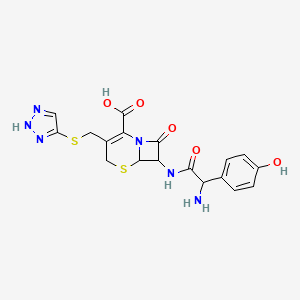

Cefatrizine (stereochemistry undefined)

描述

Historical Context of β-Lactam Antibiotic Development

The development of β-lactam antibiotics represents one of the most transformative advancements in modern medicine. Beginning with Alexander Fleming’s serendipitous discovery of benzylpenicillin in 1928, β-lactams revolutionized the treatment of bacterial infections. The foundational work on penicillin’s mechanism of action—its ability to inhibit penicillin-binding proteins (PBPs) and disrupt bacterial cell-wall synthesis—laid the groundwork for subsequent antibiotic classes. By the 1940s, the limitations of penicillin, including its susceptibility to β-lactamase enzymes and narrow spectrum of activity, spurred efforts to develop structurally related compounds with enhanced stability and broader efficacy.

The discovery of cephalosporins in 1948 by Giuseppe Brotzu marked a pivotal moment in β-lactam research. Brotzu’s isolation of Acremonium strictum (originally Cephalosporium acremonium) from Sardinian sewage outfalls revealed a fungus producing compounds active against Salmonella typhi and other Gram-negative pathogens. This breakthrough led to the identification of cephalosporin C, the progenitor of all cephalosporins, which exhibited inherent resistance to staphylococcal β-lactamases. The subsequent semisynthetic modification of cephalosporin C’s core structure—a 6-membered dihydrothiazine ring fused to a β-lactam moiety—enabled the creation of derivatives with tailored pharmacokinetic and pharmacodynamic properties. By the 1970s, cephalosporins were classified into generations based on their antimicrobial spectra, with second-generation agents like cefatrizine emerging as critical tools against both Gram-positive and Gram-negative pathogens.

Cefatrizine’s Emergence as a Multidisciplinary Research Subject

Cefatrizine, a second-generation cephalosporin, exemplifies the iterative optimization of β-lactam scaffolds to address evolving clinical challenges. Its development was driven by the need to overcome the limitations of first-generation cephalosporins, particularly their susceptibility to hydrolysis by plasmid-encoded β-lactamases such as TEM-1 and SHV-1. Structural modifications at position 7 of the β-lactam ring, including the introduction of an aminothiazolyl oxime side chain, enhanced cefatrizine’s affinity for PBPs in Gram-negative bacteria while conferring partial stability against common β-lactamases.

The compound’s dual activity against Staphylococcus aureus and Enterobacteriaceae positioned it as a subject of intense biochemical and microbiological scrutiny. Studies in the 1980s revealed that cefatrizine’s minimum inhibitory concentrations (MICs) for Escherichia coli and Klebsiella pneumoniae were 4–8-fold lower than those of first-generation cephalosporins, a property attributed to its improved penetration through bacterial outer membranes. Concurrent crystallographic analyses demonstrated that cefatrizine’s side-chain orientation facilitated optimal interactions with the active-site serine of PBPs, thereby enhancing acylation efficiency.

Scope of Modern Investigative Approaches

Contemporary research on cefatrizine spans multiple disciplines, reflecting its role as a model compound for studying β-lactam resistance and structure-activity relationships. Key investigative domains include:

- β-Lactamase Stability Profiling : Computational docking studies and enzymatic assays have elucidated cefatrizine’s susceptibility to extended-spectrum β-lactamases (ESBLs) such as CTX-M-15, informing the design of third-generation cephalosporins with improved resistance profiles.

- Synergistic Combinations : Research into β-lactamase inhibitors like clavulanic acid has explored their potential to restore cefatrizine’s activity against ESBL-producing strains, with mixed results depending on inhibitor kinetics and enzyme-substrate affinities.

- Pharmacokinetic Modeling : Advances in mass spectrometry have enabled precise quantification of cefatrizine’s tissue penetration and renal clearance, guiding dose optimization in preclinical models.

The following table summarizes critical milestones in cephalosporin development, contextualizing cefatrizine within the broader β-lactam landscape:

This multidisciplinary focus underscores cefatrizine’s enduring relevance in antibiotic research, particularly as a benchmark for evaluating novel β-lactam analogs and resistance mitigation strategies.

属性

IUPAC Name |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJDOLVGGIYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860633 | |

| Record name | 7-[2-Amino(4-hydroxyphenyl)acetamido]-8-oxo-3-{[(1H-1,2,3-triazol-4-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of cefatrizine involves several synthetic routes. One common method starts with 7-tetrazolyl-aminocephalosporanic acid (7-TACA) as the starting raw material. The process involves using methylene dichloride as a solvent and performing silylation protection with N, O-BSA. This is followed by an acylation reaction with the reaction products of D-(-)-p-hydroxyphenylglycine dane potassium salt and ethyl chloroformate. The pH of the reaction solution is then adjusted using ammonia water to crystallize cefatrizine propylene glycolate . This method is known for its simplicity, high yield, low cost, and suitability for industrial mass production .

化学反应分析

Cefatrizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include beta-lactamases and penicillin-binding proteins (PBPs) . The major products formed from these reactions are typically other cephalosporin derivatives. For instance, cefatrizine is known to inhibit the third and last stage of bacterial cell wall synthesis by binding to specific PBPs located inside the bacterial cell wall .

科学研究应用

Cefatrizine is a semi-synthetic cephalosporin antibiotic administered orally to combat bacterial infections . It has demonstrated effectiveness in treating various conditions, including urinary tract infections, pneumonia, and soft tissue infections .

In Vitro Activity:

- Cefatrizine has greater in vitro activity against Gram-positive and Gram-negative bacteria compared to cephalexin .

- It is also more effective against most Gram-negative bacteria than cephalothin, cefazolin, and cephapirin, but it shows less activity against Gram-positive bacteria .

Clinical Studies:

- In a study of 18 patients treated with cefatrizine, only one patient did not respond to the treatment. This patient had pneumococcal conjunctivitis along with hypogammaglobulinemia and neutropenia .

- Multiple doses of 500 mg administered every 6 hours resulted in a mean peak serum level of 6.2 µg/ml. These serum levels are typically within the range required to inhibit most susceptible organisms .

- Cefatrizine is generally well tolerated, with no observed renal, hepatic, or hematological toxicity .

Antimicrobial Activity Compared to Other Cephalosporins:

A study aimed to evaluate the changes in antimicrobial activity of cefatrizine, cefadroxil, cephalexin, and cefpirome . Cefpirome, a fourth-generation cephalosporin, has a broad antibacterial spectrum that covers many pathogens involved in hospital-acquired infections, such as Enterobacteriaceae, methicillin-susceptible Staphylococcus aureus, coagulase-negative staphylococci, and viridans group streptococci . It also has in vitro activity against Streptococcus pneumoniae, regardless of penicillin susceptibility, and is stable against most plasmid- and chromosome-mediated β-lactamases .

Therapeutic Applications:

作用机制

Cefatrizine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . Cefatrizine’s ability to bind to PBPs makes it effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains .

相似化合物的比较

Structural Features and Stereochemical Considerations

Cefatrizine’s undefined stereochemistry distinguishes it from other cephalosporins with defined chiral centers. For example:

- Cefuroxime : Contains defined stereochemistry at the C7 position, contributing to predictable pharmacokinetics .

- Cefaclor : Features a chlorinated thiazole ring at C3 and defined α-configuration at C7, enhancing stability against β-lactamases .

The undefined stereochemistry in cefatrizine may lead to variable metabolic pathways or receptor interactions compared to enantiomerically pure drugs like cefuroxime .

Table 1: Structural Comparison of Cefatrizine with Selected Cephalosporins

Pharmacokinetic Profile

Cefatrizine’s pharmacokinetics differ markedly from other cephalosporins:

- Erythromycin : Requires thrice-daily dosing (50 mg/kg/day) due to a shorter half-life (~1.5 hours), whereas cefatrizine achieves comparable efficacy with once-daily dosing (75 mg/kg/day) .

- Cefadroxil : Longer half-life (~2 hours) but lower bioavailability against Gram-negative pathogens like Haemophilus influenzae (MIC50: cefatrizine 0.5 μg/mL vs. cefadroxil 8 μg/mL) .

Table 2: Pharmacokinetic Parameters of Selected Antibiotics

Antimicrobial Activity and Toxicity

Cefatrizine’s triazine ring at C3 correlates with teratogenic effects in zebrafish embryos, likely due to increased passive absorption via low topological polarity surface area (TPSA) . In contrast, cephalosporins with thiazole rings (e.g., cefaclor) exhibit lower toxicity .

Table 3: In Vitro Activity Against Key Pathogens

| Pathogen | Cefatrizine (MIC50, μg/mL) | Cephalexin (MIC50, μg/mL) | Cefadroxil (MIC50, μg/mL) |

|---|---|---|---|

| S. aureus | 0.25 | 2.0 | 1.0 |

| H. influenzae | 0.5 | 16.0 | 8.0 |

| K. pneumoniae | 4.0 | 32.0 | 16.0 |

Clinical Efficacy

In pediatric ENT infections, cefatrizine (75 mg/kg/day) achieved a 100% cure rate with once-daily dosing, outperforming erythromycin (40% cure rate) . Its efficacy is comparable to cefuroxime but with a simpler dosing regimen .

生物活性

Cefatrizine is a semisynthetic cephalosporin antibiotic that exhibits a broad spectrum of antimicrobial activity. It is primarily utilized for treating bacterial infections, particularly those caused by Gram-positive and some Gram-negative organisms. This article delves into the biological activity of cefatrizine, including its mechanisms of action, clinical efficacy, and relevant case studies.

Cefatrizine functions by inhibiting bacterial cell wall synthesis, which is a common mechanism among beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity. This leads to bacterial lysis and death. The compound's structural modifications enhance its stability against certain beta-lactamases, allowing it to maintain efficacy against resistant strains.

Antimicrobial Spectrum

Cefatrizine demonstrates activity against a variety of pathogens. Its in vitro spectrum includes:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

In Vitro Studies

In several studies, cefatrizine has shown comparable efficacy to other cephalosporins such as ampicillin and amoxicillin. For instance, a study involving 18 patients with acute urinary tract infections indicated that cefatrizine was effective in eradicating the causative organisms in most cases .

Table 1: Comparative Antimicrobial Activity of Cefatrizine

| Bacteria | Cefatrizine MIC (µg/mL) | Amoxicillin MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2 |

| Streptococcus pneumoniae | 1 | 4 |

| Escherichia coli | 2 | 8 |

| Klebsiella pneumoniae | 4 | 16 |

Clinical Efficacy

Cefatrizine has been evaluated in clinical settings for various infections. A notable study involved patients with respiratory tract infections where cefatrizine demonstrated a high cure rate and was well-tolerated .

Case Study 1: Urinary Tract Infection

A clinical trial assessed cefatrizine's effectiveness in treating urinary tract infections caused by E. coli. Out of 30 patients treated, 25 showed significant improvement within three days of therapy, with no adverse effects reported .

Case Study 2: Respiratory Infections

In another study focusing on respiratory infections, cefatrizine was administered to patients with pneumonia. The results indicated a rapid decrease in symptoms and a significant reduction in bacterial load within five days of treatment .

Safety Profile

Cefatrizine is generally well-tolerated, with side effects being mild and infrequent. Common adverse reactions include gastrointestinal disturbances such as diarrhea and nausea. Serious allergic reactions are rare but can occur in sensitive individuals.

常见问题

Q. What are the key synthetic pathways for cefatrizine, and how can researchers optimize reaction conditions for yield and purity?

Cefatrizine is synthesized via nucleophilic substitution between halogen-derived cephalosporins and the sodium salt of 5-mercapto-1,2,3-triazole (Scheme 19). Key steps include controlling reaction temperature (e.g., 25–30°C) and pH (neutral to slightly alkaline) to minimize side reactions. Researchers should monitor intermediates using HPLC to ensure regioselectivity and purity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield .

Q. What analytical methods are recommended for characterizing cefatrizine’s physicochemical properties?

- UV-Vis Spectrophotometry : Confirm identity by comparing absorption maxima (e.g., 270 nm, ) in aqueous solutions .

- Infrared Spectroscopy : Validate functional groups (e.g., β-lactam ring at ~1770 cm⁻¹) using potassium bromide disks .

- HPLC-MS : Assess purity (>98%) and detect degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Q. How does cefatrizine’s solubility profile influence formulation strategies?

Cefatrizine is sparingly soluble in water and insoluble in methanol/ethanol. Preformulation studies should explore co-solvents (e.g., propylene glycol) or cyclodextrin complexes to enhance bioavailability. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5–1.0 |

| Propylene Glycol | 10–15 |

| Ethanol (95%) | <0.1 |

Advanced Research Questions

Q. What mechanistic insights explain cefatrizine’s inhibition of eukaryotic elongation factor-2 kinase (eEF2K)?

Docking studies suggest the triazole moiety binds to eEF2K’s Asp159 residue via hydrogen bonding, while the β-lactam ring stabilizes the enzyme’s hydrophobic pocket. Researchers should validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis studies (e.g., Asp159Ala) can confirm critical interaction sites .

Q. How does undefined stereochemistry impact cefatrizine’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Cefatrizine’s stereochemical heterogeneity may lead to variable tissue penetration and metabolism. For example:

- PBPK Modeling : Flow-limited models predict a 5.4% error in plasma concentration vs. experimental data, suggesting stereochemistry minimally affects systemic clearance. However, capillary permeability limitations in specific tissues (e.g., brain) require stereoselective analysis .

- Metabolic Stability : Incubate enantiomers with human liver microsomes to compare CYP450-mediated oxidation rates .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for cefatrizine?

Q. What methodological gaps exist in current studies on cefatrizine’s off-target effects?

- Proteomic Screens : Use affinity pulldown assays with cefatrizine-conjugated beads to identify off-target kinases.

- Transcriptomic Analysis : Compare RNA-seq data from treated vs. untreated cancer cells to detect unintended pathway modulation (e.g., autophagy) .

Data Interpretation and Reporting

Q. How should researchers document stereochemical uncertainties in cefatrizine-related publications?

Q. What criteria should guide the selection of cefatrizine analogs for structure-activity relationship (SAR) studies?

| Parameter | Criteria |

|---|---|

| Core Modifications | Retain β-lactam and triazole moieties |

| Side Chains | Test hydrophobic groups (e.g., phenyl vs. alkyl) for membrane permeability . |

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in cefatrizine studies despite stereochemical variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。